8-Bromoadenosina 5'-monofosfato

Descripción general

Descripción

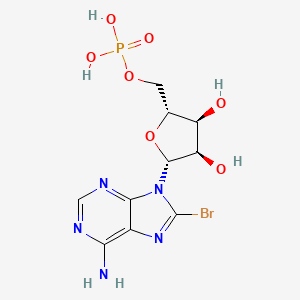

El 8-Bromo-Adenosina-5’-Monofosfato es un análogo sintético de la adenosina monofosfato, donde un átomo de bromo se sustituye en la posición 8 del anillo de adenina. Este compuesto se utiliza ampliamente en la investigación bioquímica debido a su capacidad para imitar los nucleótidos naturales y su resistencia a la degradación enzimática.

Aplicaciones Científicas De Investigación

El 8-Bromo-Adenosina-5’-Monofosfato se utiliza ampliamente en la investigación científica, en particular en los campos de:

Química: Como herramienta para estudiar las interacciones de nucleótidos y los mecanismos enzimáticos.

Biología: En estudios de mapeo de receptores y como precursor para sintetizar otros nucleótidos modificados.

Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto modelo para el desarrollo de fármacos.

Industria: Utilizado en la síntesis de ácido poli-8-bromoribadenílico y otros análogos de nucleótidos.

Mecanismo De Acción

El mecanismo de acción del 8-Bromo-Adenosina-5’-Monofosfato implica su interacción con proteínas y enzimas que se unen a nucleótidos. Actúa como un análogo de la adenosina monofosfato, uniéndose a los mismos objetivos moleculares pero con mayor resistencia a la degradación. Esto permite una actividad prolongada y estudios más detallados de las interacciones nucleótido-proteína .

Compuestos similares:

8-Bromoadenosina-3’,5’-monofosfato cíclico: Otro derivado de la adenosina bromada que se utiliza en aplicaciones de investigación similares.

8-Bromoguanosina-3’,5’-monofosfato cíclico: Un análogo de la guanosina bromada con distintas actividades biológicas.

Singularidad: El 8-Bromo-Adenosina-5’-Monofosfato es único debido a su sustitución específica en la posición 8 del anillo de adenina, lo que le confiere propiedades químicas distintas y resistencia a la degradación enzimática. Esto lo hace especialmente valioso para estudiar las interacciones de nucleótidos y los mecanismos enzimáticos de forma controlada .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

8-Bromo-adenosine-5’-monophosphate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives . The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and histidine triad nucleotide-binding protein 1 . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.

Cellular Effects

8-Bromo-adenosine-5’-monophosphate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis in cultured cells . These effects are mediated through its interaction with cyclic AMP-dependent protein kinase, making it a valuable tool for studying cellular responses to cyclic nucleotides.

Molecular Mechanism

The molecular mechanism of 8-Bromo-adenosine-5’-monophosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a competitive inhibitor of ADP-dependent glucokinase, inducing structural changes within the enzyme’s active site . This inhibition affects the enzyme’s ability to phosphorylate glucose, thereby influencing glycolysis and other metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-adenosine-5’-monophosphate change over time. The compound is stable under standard storage conditions but may degrade over extended periods. Studies have shown that it can stimulate the endocrine activity of human cytotrophoblasts, leading to increased secretion of hormones such as hCG and progesterone within 24 to 48 hours . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 8-Bromo-adenosine-5’-monophosphate vary with different dosages in animal models. At lower doses, it can enhance cellular responses without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

8-Bromo-adenosine-5’-monophosphate is involved in several metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases and ADP-dependent glucokinase, influencing the metabolism of cyclic nucleotides and glucose . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 8-Bromo-adenosine-5’-monophosphate within cells and tissues are mediated by specific transporters and binding proteins. The compound is membrane-permeable, allowing it to enter cells and interact with intracellular targets . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

8-Bromo-adenosine-5’-monophosphate is localized within specific subcellular compartments, where it exerts its activity. It is known to interact with organelles such as the endoplasmic reticulum and mitochondria, influencing their function and signaling pathways . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its precise activity within cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 8-Bromo-Adenosina-5’-Monofosfato normalmente implica la bromación de la adenosina-5’-monofosfato. La reacción se lleva a cabo tratando la adenosina-5’-monofosfato con bromo en una solución acuosa, a menudo en presencia de un catalizador o en condiciones controladas de pH para asegurar una bromación selectiva en la posición 8 .

Métodos de producción industrial: La producción industrial del 8-Bromo-Adenosina-5’-Monofosfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento. El compuesto se produce generalmente en forma de polvo y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El 8-Bromo-Adenosina-5’-Monofosfato sufre varias reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos.

Hidrólisis: El compuesto puede hidrolizarse para producir adenosina y fosfato inorgánico.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como tioles, aminas e hidróxidos.

Hidrólisis: Se lleva a cabo normalmente en condiciones ácidas o básicas.

Principales productos:

Reacciones de sustitución: Dependiendo del nucleófilo utilizado, los productos pueden incluir derivados de adenosina 8-sustituidos.

Hidrólisis: Adenosina y fosfato inorgánico.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPIJKNXFSPNNY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50828-34-7 (Parent) | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50946348 | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-96-6 | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)

![Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1594617.png)